6-Acetamido-2-aminohexanoic acid 6-Acetamido-2-aminohexanoic acid 6-Acetamido-2-aminohexanoic acid is an alpha-amino acid.
6-Acetamido-2-azaniumylhexanoate is a natural product found in Phaseolus vulgaris with data available.
Brand Name: Vulcanchem
CAS No.: 1071-49-4
VCID: VC16032736
InChI: InChI=1S/C8H16N2O3/c1-6(11)10-5-3-2-4-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)
SMILES:
Molecular Formula: C8H16N2O3
Molecular Weight: 188.22 g/mol

6-Acetamido-2-aminohexanoic acid

CAS No.: 1071-49-4

Cat. No.: VC16032736

Molecular Formula: C8H16N2O3

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

6-Acetamido-2-aminohexanoic acid - 1071-49-4

Specification

CAS No. 1071-49-4
Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
IUPAC Name 6-acetamido-2-aminohexanoic acid
Standard InChI InChI=1S/C8H16N2O3/c1-6(11)10-5-3-2-4-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)
Standard InChI Key DTERQYGMUDWYAZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)NCCCCC(C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Features

The IUPAC name for this compound is 6-acetamido-2-aminohexanoic acid, reflecting its hexanoic acid backbone with amino groups at positions 2 and 6, the latter acetylated. Its condensed formula, H-DL-Lys(Ac)-OH\text{H-DL-Lys(Ac)-OH}, underscores its relationship to lysine while distinguishing its post-translational modification . Key identifiers include:

PropertyValueSource
CAS Registry Number1071-49-4
Molecular Weight188.22 g/mol
SMILES NotationCC(=O)NCCCCC(C(=O)O)N
PubChem CID265949

The acetyl moiety at the sixth carbon introduces steric and electronic modifications that influence hydrogen bonding capacity and solubility compared to unmodified lysine .

Stereochemical Considerations

While the DL-racemic form is commonly reported , enantiomerically pure L-lysine derivatives (e.g., (2S)-6-acetamido-2-aminohexanoic acid\text{(2S)-6-acetamido-2-aminohexanoic acid}) are prioritized in peptide synthesis for compatibility with biological systems . X-ray crystallography and NMR studies confirm that acetylation induces conformational restrictions in the side chain, favoring extended conformations in aqueous solutions .

Synthetic Methodologies

Conventional Acetylation of Lysine

The most direct synthesis involves selective epsilon-amino acetylation of lysine using acetic anhydride under alkaline conditions :

Boc-L-lysine + Ac2ONaHCO3,H2O6-Acetamido-Boc-L-lysineHCl/dioxane6-Acetamido-2-aminohexanoic acid hydrochloride\text{Boc-L-lysine + Ac}_2\text{O} \xrightarrow{\text{NaHCO}_3, \text{H}_2\text{O}} \text{6-Acetamido-Boc-L-lysine} \xrightarrow{\text{HCl/dioxane}} \text{6-Acetamido-2-aminohexanoic acid hydrochloride}

Key optimization parameters include:

  • pH control: Maintaining pH 8–9 prevents N-terminal acetylation .

  • Stoichiometry: A 1:1 molar ratio of lysine to acetic anhydride minimizes diacetylation byproducts .

  • Deprotection: Hydrochloric acid in dioxane efficiently removes tert-butoxycarbonyl (Boc) groups without cleaving the acetamido moiety .

Solid-Phase Peptide Synthesis (SPPS) Integration

In peptide engineering, 6-acetamido-2-aminohexanoic acid is incorporated via Fmoc-protected building blocks. The acetyl group remains inert during standard SPPS coupling/deprotection cycles, enabling precise placement in synthetic peptides . Post-synthetic modifications, such as fluorescent labeling, exploit the epsilon-acetamido group’s reactivity in click chemistry applications .

Physicochemical Properties and Computational Analysis

Partitioning Behavior and Solubility

RDKit-calculated properties reveal distinct biophysical characteristics :

ParameterValue
LogP (Octanol-Water)0.08
Topological Polar SA58.20 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The low LogP value indicates higher hydrophilicity compared to lysine (LogP −3.05), attributable to the acetamido group’s polarity. This enhances solubility in aqueous buffers (≥50 mg/mL at pH 7), making it suitable for biological assays .

Spectroscopic Signatures

  • NMR: 1H^1\text{H}-NMR (DMSO-d6) shows characteristic acetamido methyl singlet at δ 2.10 ppm and backbone α-proton multiplet at δ 3.81 ppm .

  • Mass Spectrometry: ESI-MS ([M+H]+) peaks at m/z 189.2 align with theoretical molecular weight .

Biological Applications and Research Findings

Protein Engineering and Labeling

This compound serves as a bioorthogonal handle in amber codon suppression systems. For example, Grininger et al. incorporated it into acyl carrier protein (ACP) mutants of fungal fatty acid synthase (mFAS) to enable site-specific fluorophore conjugation . Key results include:

ApplicationOutcomeReference
ACP-GFP Labeling89% labeling efficiency with TAMRA
mFAS ModificationRetained enzymatic activity post-modification

Metabolic Studies in Legumes

In Phaseolus vulgaris, 6-acetamido-2-aminohexanoic acid accumulates during nitrogen stress, suggesting a role in amino acid recycling . Its detection via LC-MS/MS in root nodules implies involvement in symbiosis with nitrogen-fixing bacteria .

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